6-Ethylnicotinonitrile
Overview
Description
6-Ethylnicotinonitrile is a chemical compound with the molecular formula C8H8N2 It is a derivative of nicotinonitrile, characterized by the presence of an ethyl group attached to the sixth position of the pyridine ring
Mechanism of Action
Target of Action
It’s known that many drugs containing nicotinonitrile derivatives, such as bosutinib, milrinone, neratinib, and olprinone, have important biological, therapeutic, and medicinal properties . Therefore, it’s plausible that 6-Ethylnicotinonitrile may interact with similar targets.
Mode of Action
It’s known that neonicotinoids, which are chemically similar to nicotinonitriles, act as agonists at nicotinic acetylcholine receptors . They bind to these receptors, stimulating neurons and ultimately blocking synaptic transmission
Biochemical Pathways
Studies on nicotine degradation in bacteria have identified three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . Given the structural similarity between nicotine and this compound, it’s possible that similar pathways could be involved.
Pharmacokinetics
The physicochemical properties of drugs, including their ph, solubility, and interactions with enzymes and transporters, can significantly impact their adme properties . Therefore, understanding these properties of this compound could provide insights into its pharmacokinetics.
Result of Action
It’s known that m6a rna methylation, which is chemically similar to nicotinonitriles, has diverse molecular and cellular effects in leukemias
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the biochemical reactions related to the action of Ethionamide
Cellular Effects
The cellular effects of 6-Ethylnicotinonitrile are not well-documented. Given its association with Ethionamide, it may influence cell function in a manner similar to this antibiotic. Ethionamide is known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall in Mycobacterium tuberculosis . This suggests that this compound may also have some impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As an impurity of Ethionamide, it may share some of the same mechanisms of action. Ethionamide is a prodrug that is activated by a mycobacterial enzyme, EthA, producing a reactive species that inhibits the enoyl reductase, InhA, thereby blocking mycolic acid synthesis .
Metabolic Pathways
Given its association with Ethionamide, it may be involved in similar metabolic pathways, particularly those related to the metabolism of Ethionamide in Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylnicotinonitrile typically involves the reaction of 6-ethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethyl group and the nitrile group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Ethylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as optical and electronic materials.
Comparison with Similar Compounds
Nicotinonitrile: The parent compound without the ethyl group.
6-Methylnicotinonitrile: A similar compound with a methyl group instead of an ethyl group.
2-Ethylnicotinonitrile: A positional isomer with the ethyl group attached to the second position of the pyridine ring.
Uniqueness: 6-Ethylnicotinonitrile is unique due to the specific position of the ethyl group, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the sixth position may enhance certain properties, such as lipophilicity and binding affinity to specific molecular targets, compared to its analogs.
Properties
IUPAC Name |
6-ethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYRKQKCSOWBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592593 | |
Record name | 6-Ethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-52-4 | |
Record name | 6-Ethyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3222-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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